![molecular formula C6H12FN B2439111 3-(2-Fluoroethyl)pyrrolidine CAS No. 1220035-63-1](/img/structure/B2439111.png)
3-(2-Fluoroethyl)pyrrolidine
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Overview
Description
3-(2-Fluoroethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-63-1 . It has a molecular weight of 117.17 and its IUPAC name is 3-(2-fluoroethyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of 3-(2-Fluoroethyl)pyrrolidine is C6H12FN . It contains a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Applications :
- Carbonic Anhydrase Inhibitors : Researchers have explored derivatives of this compound for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes, particularly hCA I and hCA II. These enzymes play crucial roles in various diseases, including retinal and neurological disorders .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
properties
IUPAC Name |
3-(2-fluoroethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIDGDMXALVLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethyl)pyrrolidine |
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